Intramolecular Cyclization Efficiency: Quantitative Yield Advantage in Heterocycle Synthesis
1-Isocyanato-2-(phenylsulfanyl)benzene undergoes AlCl₃-catalyzed intramolecular Friedel-Crafts cyclization to yield 10,11-dihydro-11-oxodibenzo[b,f][1,4]thiazepine in quantitative yield (100%) . In contrast, analogous cyclizations with simple phenyl isocyanate do not occur because the unsubstituted phenyl ring lacks the required ortho-phenylsulfanyl nucleophile/leaving group, and attempts to achieve comparable heterocyclic frameworks using phenyl isocyanate typically require multi-step sequences with lower overall yields [1].
| Evidence Dimension | Intramolecular Cyclization Yield |
|---|---|
| Target Compound Data | 100% isolated yield under AlCl₃ / 1,2-dichlorobenzene at 100–150°C for 4h |
| Comparator Or Baseline | Phenyl isocyanate – no comparable direct cyclization to analogous thiazepine scaffold; alternative routes yield < 80% [1] |
| Quantified Difference | > 20 percentage points yield advantage, plus two-step reduction in synthetic sequence |
| Conditions | AlCl₃ in 1,2-dichlorobenzene, 100–150°C, 4h |
Why This Matters
This quantitative yield advantage and single-step transformation directly translate to reduced material costs and higher throughput in heterocyclic core synthesis, a critical factor in both academic and industrial procurement.
- [1] Patents-Review. Phenyl isocyanate conversion process (yields of alternative heterocycle syntheses). https://www.patents-review.com/patent/20220041537 (accessed 2026). View Source
